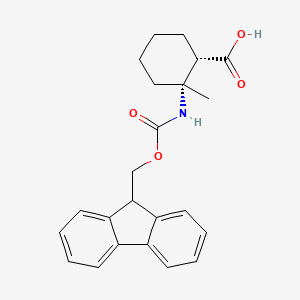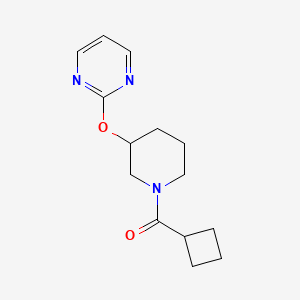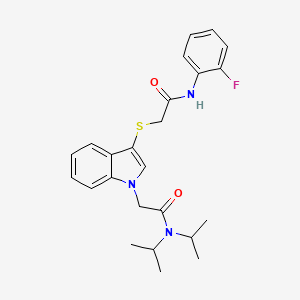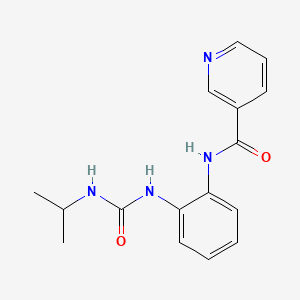![molecular formula C28H26N6O5 B3010329 N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide CAS No. 901264-27-5](/img/structure/B3010329.png)
N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,2,4-triazole ring and the benzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, biological activities, and structural analysis of related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases and the use of microwave-assisted reactions, as seen in the facile synthesis of benzamide derivatives containing a thiadiazole scaffold . Similarly, the synthesis of triazole derivatives from ester ethoxycarbonylhydrazones and primary amines , as well as the synthesis of oxadiazole derivatives from aromatic ketones and aldehydes , suggest that the target compound could also be synthesized through a multi-step process involving the formation of heterocyclic intermediates and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques are crucial for determining the structure of complex molecules, including the target compound, ensuring that the desired molecular framework has been correctly assembled.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of Schiff bases and Mannich bases, as well as reactions with carboxylic acids to form various heterocyclic compounds . These reactions are indicative of the versatile chemistry that heterocyclic compounds can undergo, which is relevant for the target compound's potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of oxadiazole and thiadiazole rings can confer certain electronic properties that affect these compounds' interactions with biological targets . The ADMET properties of similar compounds have been predicted computationally, suggesting good oral drug-like behavior . These insights can be extrapolated to hypothesize the properties of the target compound.
Wissenschaftliche Forschungsanwendungen
Drug-likeness and Microbial Activity Evaluation
In a study focusing on the synthesis and evaluation of a library of compounds for their drug-likeness and microbial activity, compounds exhibited promising in vitro antibacterial and antifungal activities against various strains. This research highlighted the potential of synthesized compounds, characterized by various spectroscopy methods, for their antimicrobial efficacy and good drug-likeness properties as predicted by in silico analysis. The study provides insight into the application of these compounds in developing antimicrobial agents with favorable pharmacokinetic profiles (Pandya et al., 2019).
Anticancer Activity
Another significant application involves the design, synthesis, and evaluation of novel compounds for their anticancer efficacy. A research study detailed the synthesis of substituted benzamides and their testing against various cancer cell lines, demonstrating moderate to excellent anticancer activities. This underscores the compound's potential in contributing to cancer treatment modalities, providing a basis for further investigation into their therapeutic benefits (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Research into the synthesis and biological evaluation of 1,3,4-oxadiazole N-Mannich bases unveiled their significant antimicrobial and anti-proliferative activities. These compounds, evaluated for their inhibitory effects against pathogenic bacteria and fungi, alongside their potential in inhibiting cancer cell lines, highlight their versatility in biomedical applications. The findings present a promising avenue for the development of dual-function agents capable of addressing microbial infections and cancer (Al-Wahaibi et al., 2021).
Nematocidal Activity
The compound's structural framework serves as a foundation for developing nematicides, as illustrated by a study synthesizing novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety. These derivatives exhibited notable nematocidal activity, highlighting their potential as lead compounds for nematicide development. The research contributes to the agricultural sector by offering solutions to nematode pest problems, thereby supporting crop protection efforts (Liu et al., 2022).
Eigenschaften
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5/c1-28-15-22(21-9-4-5-10-23(21)39-28)29-27(36)34(28)18-8-6-7-16(11-18)25(35)31-26-30-24(32-33-26)17-12-19(37-2)14-20(13-17)38-3/h4-14,22H,15H2,1-3H3,(H,29,36)(H2,30,31,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVSBXNEVIJXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NC5=NNC(=N5)C6=CC(=CC(=C6)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)



![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)
